molecular formula C6H7NO2S B1316730 2-(1,3-Dioxolan-2-yl)thiazole CAS No. 24295-04-3

2-(1,3-Dioxolan-2-yl)thiazole

Cat. No. B1316730
Key on ui cas rn: 24295-04-3
M. Wt: 157.19 g/mol
InChI Key: OIRJZETZODTGOD-UHFFFAOYSA-N
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Patent
US07189851B2

Procedure details

A benzene (10 mL) solution of 2-thiazole carboxaldehyde (5.00 g 44.19 mmol), ethylene glycol (7.40 mL, 132.58 mmol) and p-toluenesulfonic acid monohydrate (1.50 g, 7.89 mmol) was refluxed with azeotropic removal of H2O for 3 h and then cooled to ambient temperature. The reaction mixture was diluted with Et2O and the organics washed with sat'd NaHCO3, brine and then dried (MgSO4), filtered and concentrated to provide the title compound as a reddish oil. 1H NMR (CDCl3, 400 MHz) δ 7.79 (d, J=3.1 Hz, 1H), 7.35 (d, J=3.1 Hz, 1H), 6.13 (s, 1H), 4.16–4.01 (m, 4H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[S:7]1[CH:11]=[CH:10][N:9]=[C:8]1[CH:12]=[O:13].[CH2:14](O)[CH2:15][OH:16].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC.O>[O:13]1[CH2:14][CH2:15][O:16][CH:12]1[C:8]1[S:7][CH:11]=[CH:10][N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
S1C(=NC=C1)C=O
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
1.5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organics washed with sat'd NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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